molecular formula C16H13ClN4OS B2575932 (E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1173554-71-6

(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2575932
CAS RN: 1173554-71-6
M. Wt: 344.82
InChI Key: UNEPXLRJCUSAPD-KNTRCKAVSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazole, a prop-2-yn-1-yl group, and a pyrazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely has a planar geometry due to the conjugated system of double bonds. The presence of the benzo[d]thiazole and pyrazole rings also suggests a rigid and planar structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]thiazole and pyrazole rings are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions. The prop-2-yn-1-yl group contains a triple bond, which can participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Compounds related to (E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide have shown promising antibacterial properties. For instance, some analogs have displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial efficacy at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017). Additionally, other derivatives have been evaluated for antimicrobial activity, showing effectiveness against a range of pathogenic microorganisms, including both gram-positive and gram-negative bacteria (Basavarajaiah & Mruthyunjayaswamy, 2008).

Anti-Proliferative and Anticancer Activities

Certain derivatives of this compound class have been investigated for their anti-proliferative and anticancer activities. Some studies have reported that these compounds exhibit notable inhibitory effects on cancer cell lines, such as HCT-116, suggesting their potential as anti-tumor agents. The structure-activity relationship of these compounds has been a focus, providing insights into their mechanism of action against cancer cells (Mansour et al., 2020).

Quantum Chemical Calculations and Molecular Docking Analysis

Research has also delved into quantum chemical calculations and molecular docking analysis of similar compounds, which can provide a deeper understanding of their interactions at the molecular level. This approach is crucial for elucidating the mechanisms of action and for the rational design of more effective antimicrobial and anticancer agents (Shanmugapriya et al., 2021).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, chemical reactivity, and potential biological activities. It could also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-3-9-20-12-6-5-11(17)10-14(12)23-16(20)19-15(22)13-7-8-18-21(13)4-2/h1,5-8,10H,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEPXLRJCUSAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide

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